(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-isopropyl-3-methyl-butyramide (S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-isopropyl-3-methyl-butyramide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13476284
InChI: InChI=1S/C15H22ClFN2O/c1-9(2)14(18)15(20)19(10(3)4)8-11-12(16)6-5-7-13(11)17/h5-7,9-10,14H,8,18H2,1-4H3/t14-/m0/s1
SMILES: CC(C)C(C(=O)N(CC1=C(C=CC=C1Cl)F)C(C)C)N
Molecular Formula: C15H22ClFN2O
Molecular Weight: 300.80 g/mol

(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-isopropyl-3-methyl-butyramide

CAS No.:

Cat. No.: VC13476284

Molecular Formula: C15H22ClFN2O

Molecular Weight: 300.80 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-isopropyl-3-methyl-butyramide -

Specification

Molecular Formula C15H22ClFN2O
Molecular Weight 300.80 g/mol
IUPAC Name (2S)-2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide
Standard InChI InChI=1S/C15H22ClFN2O/c1-9(2)14(18)15(20)19(10(3)4)8-11-12(16)6-5-7-13(11)17/h5-7,9-10,14H,8,18H2,1-4H3/t14-/m0/s1
Standard InChI Key HYGFPBHBHJYMDH-AWEZNQCLSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N(CC1=C(C=CC=C1Cl)F)C(C)C)N
SMILES CC(C)C(C(=O)N(CC1=C(C=CC=C1Cl)F)C(C)C)N
Canonical SMILES CC(C)C(C(=O)N(CC1=C(C=CC=C1Cl)F)C(C)C)N

Introduction

Structural Characteristics and Nomenclature

The compound features:

  • Core structure: A butyramide backbone (4-carbon chain) with an (S)-configured amino group at position 2.

  • Substituents:

    • N-Isopropyl group: Attached to the amide nitrogen.

    • 2-Chloro-6-fluoro-benzyl group: A disubstituted aromatic ring providing steric and electronic modulation.

    • 3-Methyl group: Introduces branching, influencing conformational flexibility.

IUPAC Name:
(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-(propan-2-yl)-3-methylbutanamide

Molecular Formula:
C16H23ClFN2O\text{C}_{16}\text{H}_{23}\text{Cl}\text{F}\text{N}_2\text{O}
Molecular Weight:
313.82 g/mol (calculated).

Synthesis and Chemical Properties

Synthetic Routes

While no direct synthesis is documented, analogous compounds (e.g., ) suggest a multi-step approach:

  • Amino Acid Derivatization: Starting from (S)-tert-leucine or similar β-branched amino acids.

  • Amide Coupling:

    • Use of benzylamines (e.g., 2-chloro-6-fluoro-benzylamine) with activated carboxylic acids (mixed anhydrides or carbodiimides).

    • Example: Ethyl chloroformate-mediated formation of a mixed anhydride, followed by nucleophilic substitution with N-isopropylamine .

  • Chiral Resolution: Chromatographic or crystallization methods to isolate the (S)-enantiomer .

Physicochemical Properties (Predicted)

PropertyValue/DescriptionSource Analogy
Density~1.2 g/cm³
Boiling Point~300–320°C (decomposes)
LogP2.8–3.5 (moderate lipophilicity)
SolubilityLow in water; soluble in DMSO, ethanol
pKa~8.5 (amine), ~10.5 (amide)Computational models

Research Gaps and Future Directions

  • Target Identification: Computational docking studies are needed to predict protein targets (e.g., GPCRs, kinases).

  • In Vivo Efficacy: No animal studies exist; priority should be given to metabolic and CNS-related models.

  • Synthetic Optimization: Improve enantiomeric purity and yield using flow chemistry or biocatalysis .

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